
N-benzyl-2-(1-propan-2-yltetrazol-5-yl)sulfanylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(1-propan-2-yltetrazol-5-yl)sulfanylbutanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of tetrazole-containing compounds, which have been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of N-benzyl-2-(1-propan-2-yltetrazol-5-yl)sulfanylbutanamide is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
In addition to its anticancer activity, this compound has been found to exhibit other biochemical and physiological effects. It has been shown to possess antioxidant activity, which can help protect cells from oxidative stress. Furthermore, it has been found to exhibit anti-inflammatory activity, which can help alleviate inflammation-related conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-benzyl-2-(1-propan-2-yltetrazol-5-yl)sulfanylbutanamide in lab experiments is its relatively simple synthesis method. Additionally, the compound exhibits potent anticancer activity, making it a promising candidate for further research. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-benzyl-2-(1-propan-2-yltetrazol-5-yl)sulfanylbutanamide. One area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in other therapeutic applications. Finally, research is needed to develop more efficient methods for synthesizing this compound and improving its solubility in aqueous solutions.
Méthodes De Synthèse
The synthesis of N-benzyl-2-(1-propan-2-yltetrazol-5-yl)sulfanylbutanamide involves the reaction of 2-(1-propan-2-yltetrazol-5-ylthio)butan-1-amine with benzyl chloroformate. The reaction is carried out in the presence of a base and an organic solvent, such as dichloromethane or ethyl acetate. The product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-benzyl-2-(1-propan-2-yltetrazol-5-yl)sulfanylbutanamide has been investigated for its potential therapeutic applications in various scientific research studies. One of the major areas of research is its anticancer activity. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
N-benzyl-2-(1-propan-2-yltetrazol-5-yl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5OS/c1-4-13(22-15-17-18-19-20(15)11(2)3)14(21)16-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJOYWSEHOHZGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=C1)SC2=NN=NN2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562247.png)
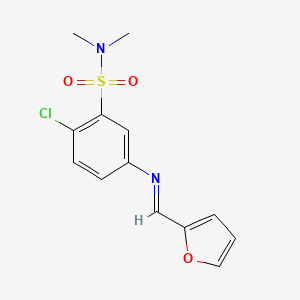
![[4-(4-Phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea](/img/structure/B7562266.png)
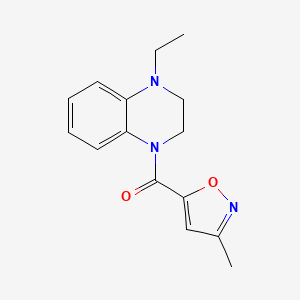
![N-(cyclobutylmethyl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B7562288.png)

![5-[2-[(4-acetylpiperazin-1-yl)methyl]-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7562296.png)

![1-[(2-Piperidin-1-ylquinolin-3-yl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7562309.png)
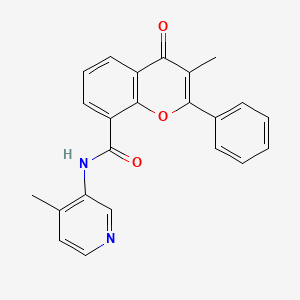
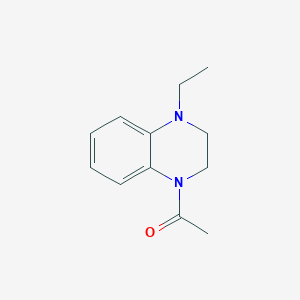
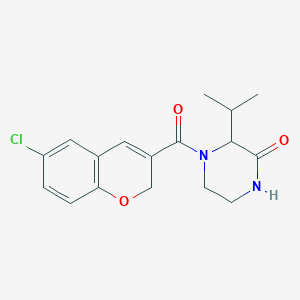
![N-[(4-chlorophenyl)methyl]-N-methyl-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B7562337.png)
![N-[[5-[2-[(4-acetylpiperazin-1-yl)methyl]-1,3-thiazol-4-yl]thiophen-2-yl]methyl]acetamide](/img/structure/B7562342.png)